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molecular formula C8H5NaO4 B091703 Monosodium terephthalate CAS No. 15596-76-6

Monosodium terephthalate

Cat. No. B091703
M. Wt: 188.11 g/mol
InChI Key: DJYPJBAHKUBLSS-UHFFFAOYSA-M
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Patent
US04457814

Procedure details

FIG. 1 is a diagram of the invented process using sodium hydroxide and ammonium hydroxide. Terephthalic acid, sodium hydroxide and ammonium hydroxide are metered into reservoir 1 by lines 2, 3 and 4 in ratios of one mole per mole at the beginning of the electrochemical reduction process to form sodium ammonium terephthalate. Added ammonium hydroxide is used as a buffer to raise the pH from approximately 7 to within the range of from about 8.0 to about 11.0. The sodium ammonium salt solution is thereupon pumped by suitable means by line 5 to electrolysis cell 6 wherein the salt of terephthalic acid is reduced to sodium p-hydroxymethylbenzoate (Na p-HMB). The Na p-HMB is thereupon pumped by line 7 back to the reservoir 1 which contains Na p-HMB, NH4OH, and monosodium terephthalate. After optimum levels of Na p-HMB have been reached in the reservoir 1, a portion of the electrolysis cell output of line 7 is pumped by line 8 to reactor 9 to which make-up terephthalic acid and make-up sodium hydroxide are added by lines 10 and 11. Make-up terephthalic acid and sodium hydroxide are required because of the reduction of the sodium ammonium terephthalate to Na p-HMB and to salt out the Na p-HMB. Recycle ammonium salt from reactor 9 is pumped by line 25 to line 18 and thence to reservoir 1. The disodium terephthalate in reactor 9 is pumped with the solution removed from reservoir 1 by line 12 to chill unit 13 wherein the Na p-HMB is salted out by the presence of the disodium terephthalate. The resulting slurry in chill unit 13 is pumped by line 14 to filter 15 wherein solids comprising Na p-HMB are filtered and forwarded by line 16 to be recrystallized in crystallizer 17. Mother liquor from filter 15 is recycled to reservoir 1 by line 18. Mother liquor after dewatering from crystallizer 17 is recycled to reservoir 1 by line 19, which joins line 18. Recycle slurry from filter 15 is returned to chill unit 13 by line 22 if recycle is necessary to obtain sufficient cooling. Make-up terephthalic acid and ammonium hydroxide are added to line 18 by lines 20 and 21 to restore the sodium:ammonium:terephthalate ratio and are reacted in reservoir 1. Sodium p-hydroxymethylbenzoate is removed from crystallizer 17 by line 25 to reactor 23 where it is acidified to obtain p-hydroxymethylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium ammonium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
disodium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
sodium ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
sodium p-hydroxymethylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].[C:3]([O-])(=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-:10])=[O:9])=[CH:6][CH:5]=1.[NH4+].[Na+].C(O)(=O)C1C=CC(C(O)=O)=CC=1.OCC1C=CC(C([O-])=O)=CC=1.[Na+].C([O-])(=O)C1C=CC(C(O)=O)=CC=1.[Na+].[OH-].[Na+].C([O-])(=O)C1C=CC(C([O-])=O)=CC=1.[Na+].[Na+].[Na].[NH4+].C([O-])(=O)C1C=CC(C([O-])=O)=CC=1>>[OH:13][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1 |f:0.1,2.3.4,6.7,8.9,10.11,12.13.14,^1:69|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
sodium ammonium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
Step Seven
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]
Step Eight
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
Step Nine
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
disodium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Na+].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Twelve
Name
sodium ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step 17
Name
sodium p-hydroxymethylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]
Step 18
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]
Step 19
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)[O-].[Na+]
Step 22
Name
Na p-HMB
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C(=O)[O-])C=C1.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH from approximately 7 to within the range of from about 8.0 to about 11.0
CUSTOM
Type
CUSTOM
Details
a portion of the electrolysis cell output of line 7 is pumped by line 8 to reactor
ADDITION
Type
ADDITION
Details
are added by lines 10 and 11
CUSTOM
Type
CUSTOM
Details
removed from reservoir 1 by line 12
TEMPERATURE
Type
TEMPERATURE
Details
to chill unit 13 wherein the Na p-HMB
FILTRATION
Type
FILTRATION
Details
to filter 15 wherein solids
FILTRATION
Type
FILTRATION
Details
are filtered
CUSTOM
Type
CUSTOM
Details
to be recrystallized in crystallizer 17
FILTRATION
Type
FILTRATION
Details
Mother liquor from filter 15
FILTRATION
Type
FILTRATION
Details
Recycle slurry from filter 15
TEMPERATURE
Type
TEMPERATURE
Details
to chill unit 13 by line 22 if recycle
CUSTOM
Type
CUSTOM
Details
to obtain sufficient cooling
ADDITION
Type
ADDITION
Details
are added to line 18 by lines 20 and 21
CUSTOM
Type
CUSTOM
Details
Sodium p-hydroxymethylbenzoate is removed from crystallizer 17 by line 25 to reactor 23 where it

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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